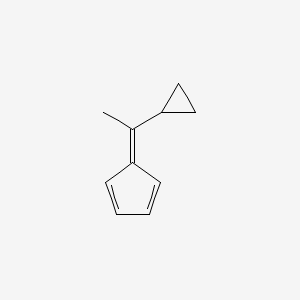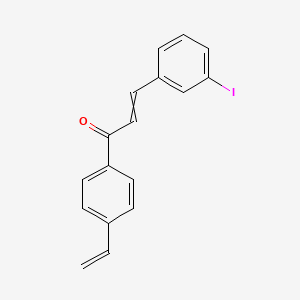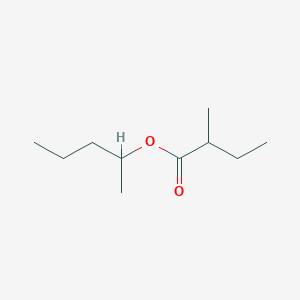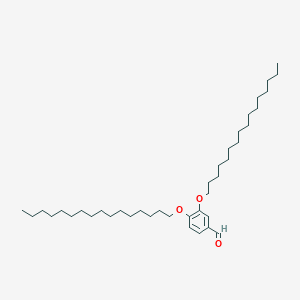
Cyano(phenyl)methyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(phenyl)methyl cyclopropanecarboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a cyano group (–CN) and a phenyl group (–C6H5) attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl cyclopropanecarboxylate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted cyclopropanes. One common method is the reaction of cyanoacetic acid with phenylcyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity this compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(phenyl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Cyano(phenyl)methyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyano(phenyl)methyl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropane ring’s strained nature can make it reactive towards various chemical transformations, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyano(phenyl)methyl cyclobutanecarboxylate: Similar structure but with a four-membered cyclobutane ring.
Cyano(phenyl)methyl cyclopentanecarboxylate: Similar structure but with a five-membered cyclopentane ring.
Cyano(phenyl)methyl cyclohexanecarboxylate: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
Cyano(phenyl)methyl cyclopropanecarboxylate is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
61066-84-0 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl] cyclopropanecarboxylate |
InChI |
InChI=1S/C12H11NO2/c13-8-11(9-4-2-1-3-5-9)15-12(14)10-6-7-10/h1-5,10-11H,6-7H2 |
Clé InChI |
POGISOCYCQEQTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OC(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)


![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)





![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
